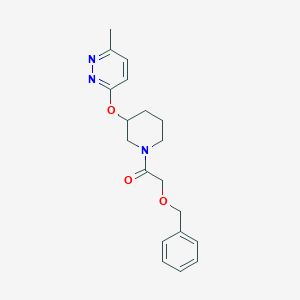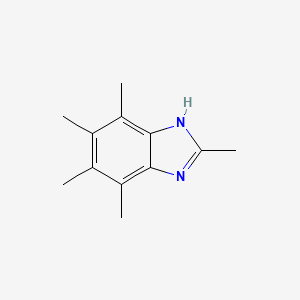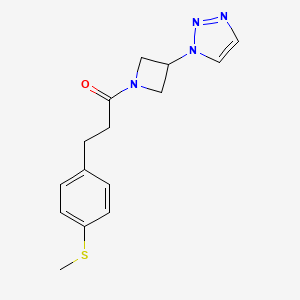![molecular formula C9H17ClN4O2S B2495348 [1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride CAS No. 2567496-93-7](/img/structure/B2495348.png)
[1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazole and piperidine derivatives involves multiple steps, including nucleophilic aromatic substitution, hydrogenation, and condensation reactions. For instance, Fussell et al. (2012) reported a robust three-step synthesis for a key intermediate in the synthesis of Crizotinib, demonstrating the complexity and efficiency of synthesizing such compounds at a multi-kilogram scale (Fussell et al., 2012).
Molecular Structure Analysis
X-ray crystallography studies have played a significant role in determining the molecular structure of these compounds. Benakaprasad et al. (2007) described the crystal structure of a related compound, highlighting the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom (Benakaprasad et al., 2007).
Chemical Reactions and Properties
The chemical reactions involving pyrazole and piperidine derivatives can vary widely, with reactivities influenced by substitutions on the rings. Kumar et al. (2004) explored the selective labeling of CB1 receptors using a synthesized pyrazole derivative, indicating the compound's specificity in chemical interactions (Kumar et al., 2004).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. Karthik et al. (2021) conducted thermal, optical, etching, and structural studies, along with theoretical calculations, to elucidate the properties of a novel pyrazole derivative, providing insight into its stability and behavior (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with various biological targets, are fundamental aspects of these compounds. Shim et al. (2002) investigated the molecular interaction of a pyrazole antagonist with the CB1 cannabinoid receptor, contributing to our understanding of the compound's binding affinity and selectivity (Shim et al., 2002).
Aplicaciones Científicas De Investigación
Molecular Interaction Studies
A study detailed the molecular interactions of a related antagonist, SR141716, with the CB1 cannabinoid receptor. This research utilized AM1 molecular orbital method for conformational analysis, developing unified pharmacophore models for CB1 receptor ligands, indicating the significance of the N1 aromatic ring moiety in steric binding interactions. This suggests a potential application of "[1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine; hydrochloride" in exploring receptor-ligand interactions, particularly in the context of CB1 cannabinoid receptors (J. Shim et al., 2002).
Synthesis and Structure-Activity Relationships
Research on the synthesis and structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists demonstrates the critical structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This underscores the potential research application of the compound in the development of new pharmacological probes or therapeutic agents targeting cannabinoid receptors (R. Lan et al., 1999).
Crystal Structure Analysis
Another study focused on the synthesis and crystal structure analysis of a closely related compound, providing detailed insights into its molecular geometry and intermolecular interactions. Such research highlights the compound's utility in crystallography studies to understand molecular conformations and interactions, which are crucial in drug design and development (H. R. Girish et al., 2008).
Propiedades
IUPAC Name |
[1-(1H-pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S.ClH/c10-4-8-2-1-3-13(7-8)16(14,15)9-5-11-12-6-9;/h5-6,8H,1-4,7,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAYHFJJQXLKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CNN=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2495266.png)

![N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2495272.png)
![2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione](/img/structure/B2495273.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495276.png)
![3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2495277.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2495279.png)
![6-Methyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2495280.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2495283.png)
![(1R,5S)-3-methoxy-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2495285.png)
